molecular formula C23H27Br2ClN2Si B1599611 (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane CAS No. 546084-25-7

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane

Cat. No.: B1599611
CAS No.: 546084-25-7
M. Wt: 554.8 g/mol
InChI Key: JTYONYYNZDUUGN-DHIUTWEWSA-N
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Description

(1R,2R)-[_{{{CITATION{{{: 1{Product: (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allyl ...](https://www.strem.com/product/14-1880)[ {{{CITATION{{{ 1{Product: (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allyl ...](https://www.strem.com/product/14-1880)[ {{{CITATION{{{ 1{Product: (1R,2R)- 1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allyl ...[ {{{CITATION{{{ 1{Product: (1R,2R)- 1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allyl ...[ {{{CITATION{{{_1{Product: (1R,2R)- 1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allyl ...[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane is a complex organic compound characterized by its unique structure, which includes a cyclohexane backbone, diamino groups, bromobenzyl moieties, and a chlorosilane group. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane typically involves multiple steps, starting with the preparation of the cyclohexanediamine core This core is then functionalized with bromobenzyl groups through nucleophilic substitution reactions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed to reduce the compound, potentially using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds, which are useful in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as amines or alcohols

  • Coupling: Palladium catalysts, boronic acids

Major Products Formed:

  • Oxidation: Oxo derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Derivatives with different functional groups

  • Coupling: Carbon-carbon bonded products

Scientific Research Applications

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Potential use in bioconjugation techniques, where the compound can be attached to biomolecules for study or therapeutic purposes.

  • Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals or as a component in drug delivery systems.

  • Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane exerts its effects depends on its specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would be specific to the reactions it undergoes and the context in which it is used.

Comparison with Similar Compounds

(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane: can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of (1R,2R)-

Properties

IUPAC Name

(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Br2ClN2Si/c1-2-15-29(26)27(16-18-7-11-20(24)12-8-18)22-5-3-4-6-23(22)28(29)17-19-9-13-21(25)14-10-19/h2,7-14,22-23H,1,3-6,15-17H2/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYONYYNZDUUGN-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[Si]1(N([C@@H]2CCCC[C@H]2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Br2ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439485
Record name (3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546084-25-7
Record name (3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-1,3-Bis[(4-bromophenyl)methyl]-2-chlorooctahydro-2-allyl-1H-1,3,2-benzodiazasilole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 2
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 3
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 4
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 5
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane
Reactant of Route 6
(1R,2R)-[1,2-Cyclohexanediamino-N,N'-bis(4-bromobenzyl)allylchlorosilane

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